molecular formula C20H20N2O2 B2357716 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 902862-00-4

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione

Cat. No.: B2357716
CAS No.: 902862-00-4
M. Wt: 320.392
InChI Key: BCORPMZQKWZOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is an organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes two methylphenyl groups attached to a pyrazine-2,3-dione core

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-7-9-17(10-8-15)13-21-11-12-22(20(24)19(21)23)14-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCORPMZQKWZOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione typically involves the reaction of 2-methylbenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the pyrazine-2,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
  • 1-Methyl-3-[(4-methylphenyl)methyl]benzene
  • 1-Methyl-4-(phenylmethyl)benzene

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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